molecular formula C14H18N4OS B2927239 2,4-dimethyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-5-carboxamide CAS No. 2034546-36-4

2,4-dimethyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-5-carboxamide

Cat. No. B2927239
CAS RN: 2034546-36-4
M. Wt: 290.39
InChI Key: BBBJSPROFBTGDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the 1,3-dipolar cycloaddition of substituted 3-diazopyrrolidones to dimethyl acetylenedicarboxylate (DMAD). This reaction leads to the formation of 4-substituted dimethyl esters of 7-oxo-4,5,6,7-tetrahydropyrazolo .

Scientific Research Applications

I have conducted a search for the scientific research applications of “2,4-dimethyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-5-carboxamide”. Here is a comprehensive analysis focusing on various unique applications:

Antiviral Research

This compound has been identified as a potential inhibitor of the Hepatitis B virus (HBV) core protein . It shows promise as a core protein allosteric modulator (CpAM), which is an attractive class of potential antiviral drugs against HBV.

Chemical Synthesis

The compound can be used in the preparation of differentiated diamides, which are valuable in various chemical synthesis processes .

Biological Studies

It may serve as a reagent in biological studies due to its structural similarity to compounds that interact with biological molecules .

Pharmaceutical Development

The compound’s properties make it a candidate for further pharmaceutical development and testing as a therapeutic agent.

X-MOL Springer Link Sigma-Aldrich Smolecule

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. The compound is part of a unique collection of chemicals provided to early discovery researchers

Mode of Action

It is synthesized by 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide . This process affords 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,6- and -3,6-dicarboxylic acid monoamides which are further converted to corresponding differentiated diamides . The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

The compound is part of a class of nitrogen-containing heterocycles, which are structural elements of natural products and pharmaceutically active compounds . These compounds often interact with various biochemical pathways, but the specific pathways affected by this compound require further investigation.

properties

IUPAC Name

2,4-dimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-9-13(20-10(2)17-9)14(19)15-7-11-8-16-18-6-4-3-5-12(11)18/h8H,3-7H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBJSPROFBTGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NCC2=C3CCCCN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-5-carboxamide

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